molecular formula C15H13N3O3 B2459000 N-(2-(quinolin-8-yloxy)ethyl)isoxazole-5-carboxamide CAS No. 1207043-91-1

N-(2-(quinolin-8-yloxy)ethyl)isoxazole-5-carboxamide

Cat. No.: B2459000
CAS No.: 1207043-91-1
M. Wt: 283.287
InChI Key: RJWWTBFMNSNWDI-UHFFFAOYSA-N
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Description

N-(2-(quinolin-8-yloxy)ethyl)isoxazole-5-carboxamide is a compound that features a quinoline moiety linked to an isoxazole ring via an ethyl chain. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The quinoline and isoxazole structures are known for their diverse pharmacological properties, making this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(quinolin-8-yloxy)ethyl)isoxazole-5-carboxamide typically involves the following steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Attachment of the Ethyl Chain: The quinoline derivative is then reacted with an appropriate ethylating agent, such as ethyl bromide, under basic conditions to form the ethyl-substituted quinoline.

    Formation of the Isoxazole Ring: The ethyl-substituted quinoline is then reacted with hydroxylamine hydrochloride and an appropriate aldehyde or ketone to form the isoxazole ring via a cycloaddition reaction.

    Formation of the Carboxamide Group: Finally, the isoxazole derivative is reacted with an appropriate amine to form the carboxamide group, completing the synthesis of this compound

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(quinolin-8-yloxy)ethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

    Substitution: The ethyl chain can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include alkyl halides and amines.

Major Products

Scientific Research Applications

N-(2-(quinolin-8-yloxy)ethyl)isoxazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.

    Medicine: Investigated for its potential as a therapeutic agent for various diseases.

    Industry: Used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-(2-(quinolin-8-yloxy)ethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes involved in DNA replication and repair, while the isoxazole ring can interact with various proteins and receptors. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, which are known for their antimalarial activities.

    Isoxazole Derivatives: Such as isoxazole-4-carboxylic acid, which is known for its anti-inflammatory properties.

Uniqueness

N-(2-(quinolin-8-yloxy)ethyl)isoxazole-5-carboxamide is unique due to its combination of quinoline and isoxazole moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various research and therapeutic applications .

Properties

IUPAC Name

N-(2-quinolin-8-yloxyethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c19-15(13-6-8-18-21-13)17-9-10-20-12-5-1-3-11-4-2-7-16-14(11)12/h1-8H,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWWTBFMNSNWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCNC(=O)C3=CC=NO3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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